Octahydro-6H-indol-6-one
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Overview
Description
Hexahydro-1H-indol-6(2H)-one is an organic compound belonging to the class of indoles It is characterized by a six-membered ring structure with a nitrogen atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydro-1H-indol-6(2H)-one can be synthesized through several methods. One common approach involves the reduction of indole-6-carboxylic acid using hydrogenation techniques. The reaction typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of Hexahydro-1H-indol-6(2H)-one often involves the catalytic hydrogenation of indole derivatives. This process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-1H-indol-6(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of fully reduced indole derivatives.
Substitution: Formation of substituted indole compounds.
Scientific Research Applications
Hexahydro-1H-indol-6(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of various chemicals and materials, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of Hexahydro-1H-indol-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Hexahydro-1H-indol-6(2H)-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with distinct biological functions.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles.
Uniqueness: Hexahydro-1H-indol-6(2H)-one stands out due to its unique structural features and potential applications in diverse fields. Its ability to undergo various chemical reactions and its role as a versatile intermediate make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1,2,3,3a,4,5,7,7a-octahydroindol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-2-1-6-3-4-9-8(6)5-7/h6,8-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHJUDGQVUCAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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